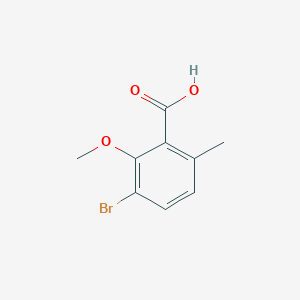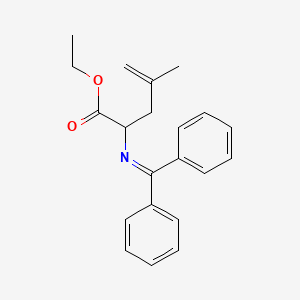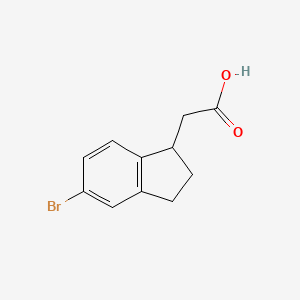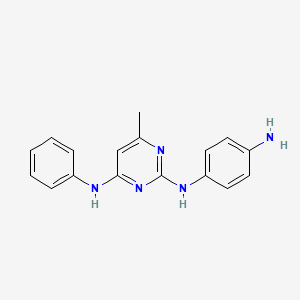![molecular formula C23H18ClF5N4O B2458172 N-(4-{4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-difluorbenzamid CAS No. 478262-21-4](/img/structure/B2458172.png)
N-(4-{4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-difluorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide is a useful research compound. Its molecular formula is C23H18ClF5N4O and its molecular weight is 496.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Die Verbindung ist ein zentrales Strukturmotiv in aktiven agrochemischen Wirkstoffen . Trifluormethylpyridin (TFMP)-Derivate, zu denen diese Verbindung gehört, werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate, einschließlich dieser Verbindung, werden in der pharmazeutischen Industrie verwendet . Fünf pharmazeutische Produkte, die den TFMP-Bestandteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Zwei Veterinärprodukte, die den TFMP-Bestandteil enthalten, haben die Marktzulassung erhalten . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen in der Veterinärmedizin haben könnte.
4. Zwischenprodukt für die Synthese von Pflanzenschutzmitteln Unter den TFMP-Derivaten ist 2,3-Dichlor-5-(trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel verwendet wird, am stärksten nachgefragt . Diese Verbindung könnte potenziell als Zwischenprodukt bei der Synthese dieser Produkte verwendet werden.
Hemmung der bakteriellen Phosphopantetheinyl-Transferase
Es wurde festgestellt, dass die Verbindung ein potenter Inhibitor der bakteriellen Phosphopantetheinyl-Transferase ist . Dieses Enzym katalysiert eine posttranslationale Modifikation, die für die Lebensfähigkeit und Virulenz von Bakterienzellen essentiell ist .
6. Abschwächung des Sekundärstoffwechsels in Bakterien Es wurde festgestellt, dass die Verbindung die Produktion eines Sfp-PPTase-abhängigen Metaboliten abschwächt, wenn sie in subletalen Dosen auf Bacillus subtilis angewendet wird . Dies deutet darauf hin, dass es potenziell verwendet werden könnte, um das bakterielle Wachstum zu kontrollieren, indem deren Sekundärstoffwechsel verhindert wird .
Antibakterielle Aktivität
Die Verbindung hat antibakterielle Aktivität gegen Methicillin-resistenter Staphylococcus aureus gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung bakterieller Infektionen hin.
8. Resistenz gegen Efflux in Escherichia coli Chemisch-genetische Studien haben Efflux als Mechanismus für Resistenz in Escherichia coli impliziert . Dies deutet darauf hin, dass die Verbindung potenziell verwendet werden könnte, um Antibiotikaresistenz bei Bakterien zu untersuchen und zu bekämpfen.
Wirkmechanismus
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth .
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with the post-translational modification catalyzed by PPTases . By inhibiting Sfp-PPTase, it attenuates secondary metabolism in bacterial cells . This disruption in the metabolic pathways leads to a decrease in bacterial cell viability and virulence .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied . It has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vivo pharmacokinetic profiles of the compound further demonstrate its potential utility as a small-molecule inhibitor .
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Eigenschaften
IUPAC Name |
N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N4O/c24-17-12-14(23(27,28)29)13-30-21(17)33-10-8-32(9-11-33)16-6-4-15(5-7-16)31-22(34)20-18(25)2-1-3-19(20)26/h1-7,12-13H,8-11H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFSKQJVCPBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)


![2-[(2,4-dichlorophenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B2458095.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)
![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)


![2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole](/img/structure/B2458106.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)

